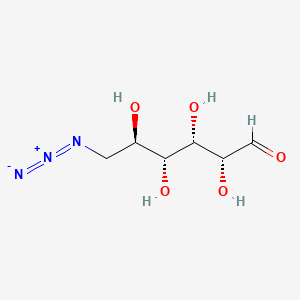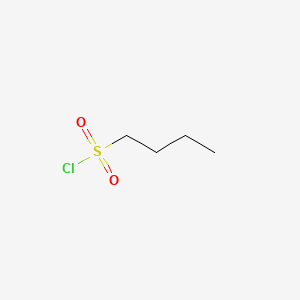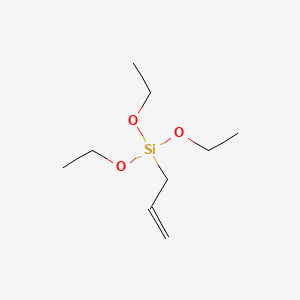
p-Butoxybenzylidene p-ethylaniline
描述
p-Butoxybenzylidene p-ethylaniline is an organic compound known for its unique liquid-crystalline properties. It is a member of the aniline family, specifically classified as a liquid crystal due to its ability to exhibit different phases, such as smectic and nematic, depending on the temperature . This compound has garnered interest in various scientific fields due to its structural and functional properties.
作用机制
Target of Action
It’s known that the compound has significant effects on liquid crystalline phases .
Mode of Action
The compound interacts with its targets by inducing changes in their state. It has been reported to have two liquid crystalline phases (smectic and nematic) with specific transition temperatures . The compound exhibits reversible changes at all of these transitions .
Biochemical Pathways
It’s known that the compound can undergo autoxidation reactions, which are activated by light and catalyzed by salts of transition metals .
Pharmacokinetics
It’s known that the compound is sensitive to prolonged exposure to air and is insoluble in water .
Result of Action
It’s known that the compound can induce changes in the liquid crystalline phases .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is sensitive to prolonged exposure to air . Also, its autoxidation reactions are activated by light .
生化分析
Biochemical Properties
4-Butyloxybenzal-4-ethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 4-Butyloxybenzal-4-ethylaniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 4-Butyloxybenzal-4-ethylaniline on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Butyloxybenzal-4-ethylaniline has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Butyloxybenzal-4-ethylaniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, 4-Butyloxybenzal-4-ethylaniline can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This compound can also activate transcription factors, leading to changes in gene expression that affect cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Butyloxybenzal-4-ethylaniline change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Butyloxybenzal-4-ethylaniline is relatively stable under controlled conditions, but it can degrade over time when exposed to air and light. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Butoxybenzylidene p-ethylaniline typically involves the condensation of 4-butyloxybenzaldehyde with 4-ethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same condensation reaction, but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
化学反应分析
Types of Reactions
p-Butoxybenzylidene p-ethylaniline undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
p-Butoxybenzylidene p-ethylaniline has several applications in scientific research:
相似化合物的比较
Similar Compounds
- 4-Methoxybenzal-4-ethylaniline
- 4-Ethoxybenzal-4-ethylaniline
- 4-Propoxybenzal-4-ethylaniline
Uniqueness
p-Butoxybenzylidene p-ethylaniline is unique due to its specific alkoxy and ethyl substituents, which influence its phase transition temperatures and liquid-crystalline behavior. Compared to similar compounds, it exhibits distinct smectic and nematic phases at different temperatures, making it particularly valuable for studying phase transitions and developing advanced materials .
属性
IUPAC Name |
1-(4-butoxyphenyl)-N-(4-ethylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-5-14-21-19-12-8-17(9-13-19)15-20-18-10-6-16(4-2)7-11-18/h6-13,15H,3-5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVREZVTBBIYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19933 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024698, DTXSID50860439 | |
| Record name | 4-Butyloxybenzal-4'-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Butoxyphenyl)-N-(4-ethylphenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-butyloxybenzal-4-ethylaniline is an off-white powder. (NTP, 1992) | |
| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19933 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19933 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
29743-15-5 | |
| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19933 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Butyloxybenzal-4'-ethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC171003 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Butyloxybenzal-4'-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
104.9 °F (Turbid) (NTP, 1992) | |
| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19933 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of 4O.8 in its smectic H phase?
A1: 4O.8 exhibits a unique three-dimensional structure in its smectic H phase. Research using X-ray diffraction reveals a monoclinic lattice with specific dimensions []. The molecules within this structure are arranged in layers, with a slight tilt relative to the layer plane, and a specific shift between consecutive layers. This arrangement leads to a "herringbone-type packing" of the molecules [].
Q2: How are the molecules of 4O.8 arranged within the smectic layers?
A2: Within the smectic layers, 4O.8 molecules are arranged with their long axes roughly perpendicular to the layer plane, forming columns that extend throughout the structure []. These columns are packed in a nearly hexagonal pattern within the layers. This specific molecular organization contributes to the unique properties of the smectic H phase in 4O.8.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)











